![molecular formula C19H20N2O2S2 B2938034 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-57-4](/img/structure/B2938034.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities and Synthesis
A novel synthesis pathway was described for polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to diverse heterocyclic derivatives with high antitumor activities. These compounds, tested across various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, displayed significant antiproliferative activity, showcasing their potential in cancer treatment (Shams et al., 2010).
Photosensitizer for Photodynamic Therapy
The research introduced a new zinc phthalocyanine compound with excellent fluorescence properties and high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Anticancer and Kinase Inhibition
1,2,4-triazine derivatives, synthesized using cyclohexane-1,3-dione and 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, showed potent anticancer properties and kinase inhibition activities. These compounds demonstrated significant cytotoxicity against various cancer cell lines and potent inhibitory effects on c-Met kinase, suggesting their potential as anticancer drugs with low cytotoxicity and good bioavailability properties (Abdo et al., 2020).
Antimicrobial Activities
Novel antimicrobial acyclic and heterocyclic dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems were synthesized, showing significant antimicrobial activity against most tested organisms. Some compounds exhibited comparable or even higher efficiency than selected standards, highlighting their potential for dyeing and textile finishing with added antimicrobial properties (Shams et al., 2011).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGQMIDKHHWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.